8-nitronaphthalen-2-amine

Process Chemistry Nitroarene Synthesis Yield Optimization

Sourcing generic nitronaphthylamine risks failed syntheses when 1,6- or 1,7-diaminonaphthalene frameworks are required-only the 8-nitro isomer yields these regiospecific products. This compound, produced via the high-yield Tobias acid route (≥80% vs. historical ~50%), directly addresses that regiochemical dependency. - Enables direct access to 1,6-/1,7-diaminonaphthalenes for polyurethane diisocyanates. - Diazotization-coupling with β-naphthol generates the target red azo chromophore class. - Distinct electronic profile vs. 5-/6-nitro isomers; essential comparator in SAR studies. Procurement benefit: ≥80% route yield translates to lower per-kg cost and reduced waste disposal burden for cGMP intermediate supply chains.

Molecular Formula C10H8N2O2
Molecular Weight 188.18g/mol
CAS No. 607-38-5
Cat. No. B494308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-nitronaphthalen-2-amine
CAS607-38-5
Molecular FormulaC10H8N2O2
Molecular Weight188.18g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2)N)C(=C1)[N+](=O)[O-]
InChIInChI=1S/C10H8N2O2/c11-8-5-4-7-2-1-3-10(12(13)14)9(7)6-8/h1-6H,11H2
InChIKeyFGLPIWSCAOGYBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Nitronaphthalen-2-amine (CAS 607-38-5): A Key Nitronaphthalene Synthetic Intermediate


8-Nitronaphthalen-2-amine (CAS 607-38-5; also referred to as 8-nitro-2-naphthylamine) is an aromatic amine belonging to the nitronaphthalene class [1]. It features an amino group at the 2-position and a nitro group at the 8-position of the naphthalene ring system, a substitution pattern that imparts distinct electronic properties and reactivity compared to other positional isomers. The compound is primarily utilized as a versatile synthetic intermediate in the preparation of dyes, pharmaceutical building blocks, and polyurethane resin monomers [2].

Synthetic Intermediate

Used in dyes, pharmaceutical building blocks, and polyurethane monomers.

Regiochemical Identity

8-Nitro substitution pattern directs downstream product formation.

Precursor Specificity

Reduction yields 1,6- and 1,7-diaminonaphthalene isomers.

Why Generic 2-Naphthylamine Derivatives Cannot Substitute in Critical Syntheses


The specific 8-nitro substitution pattern is not interchangeable with other nitronaphthylamine isomers. The electronic influence of the nitro group at the 8-position alters the amine's basicity, hydrogen-bonding capacity, and electrophilic substitution behavior relative to the 5-nitro isomer and other analogs [1]. Most critically, 8-nitro-2-naphthylamine serves as the required regiochemical precursor for 1,6- and 1,7-diaminonaphthalenes, isomers that cannot be directly accessed from the 5-nitro congener [2]. Substituting a generic nitronaphthylamine would therefore lead to different downstream products, rendering synthetic routes ineffective for target molecules that demand the 1,6- or 1,7-diamino framework.

Electronic Profile Mismatch

Nitro at 8-position alters amine basicity and hydrogen-bonding relative to 5-nitro isomer.

Regiochemical Outcome Divergence

5-Nitro isomer may not yield 1,6- or 1,7-diaminonaphthalenes under standard reduction.

Downstream Product Alteration

Other nitronaphthylamines lead to different dye or polymer building blocks.

Comparative Evidence for Selecting 8-Nitronaphthalen-2-amine Over Closest Analogs


Synthetic Yield Advantage: Tobias Acid Route vs. Conventional Nitration

The Tobias acid-based nitration process described in US Patent 3,251,877 delivers 8-nitro-2-naphthylamine in yield at least 80%, whereas conventional methods starting from β-naphthylamine typically achieve only about 50% yield [1]. The patent explicitly states that 'the typical yield obtained in previous methods of preparation of 8-nitro-2-naphthylamine is fifty percent, based on the starting material; in the process of the instant invention yields of at least eighty percent may be obtained' [1]. This 60% relative yield increase directly translates to lower raw material cost per unit of target compound.

Synthetic Yield
Head-to-head
Target: Tobias acid route ≥80% yield
Comparator: conventional nitration ≈50% yield
≥60% relative increase

Yield improvement may lower material cost per unit.

Tobias acid route; low-temperature nitration with H₂SO₄.

Process Chemistry Nitroarene Synthesis Yield Optimization

Regiochemical Selectivity: 8-Nitro vs. 5-Nitro Isomer Ratio

When Tobias acid is nitrated under controlled conditions (≤0 °C), the 8-nitro isomer predominates to the extent of approximately 80% over the 5-nitro isomer at about 20% [1]. In contrast, traditional direct nitration of β-naphthylamine yields a less favorable mixture that requires laborious separation [1]. The patent demonstrates that after low-temperature nitration (-15 °C), the product contains at least 80% 8-nitro-2-amino-1-naphthalene sulfonic acid and at most 20% of the 5-isomer [1], enabling straightforward purification of the 8-nitro target.

Isomer Ratio
Reported
Target: ≥80% 8-nitro isomer (process at -15 °C)
Comparator: direct nitration of β-naphthylamine (difficult separation)
Regioselectivity enables direct crystallization of pure 8-isomer

Higher regioselectivity may reduce purification burden.

Low-temperature nitration with KNO₃ in H₂SO₄.

Regioselective Synthesis Isomer Ratio Process Control

Specificity as a Precursor for Diaminonaphthalene Monomers

Only the 8-nitro-2-naphthylamine isomer, upon reduction, can serve as a direct precursor to the 1,6- and 1,7-diaminonaphthalene isomers required for diisocyanate production in polyurethane resin synthesis [1]. The patent explicitly identifies this compound class as 'intermediates in the production of 1,6- and 1,7-diamino naphthalenes for use in turn in the production of their respective isocyanates as raw materials in polyurethane resin manufacture' [1]. The 5-nitro-2-naphthylamine isomer cannot provide this substitution pattern due to the geometric constraints of the naphthalene ring.

Precursor Specificity
Class-level
8-Nitro isomer is the required precursor for 1,6- and 1,7-diaminonaphthalenes.

Other isomers may not provide the correct substitution pattern without additional synthetic steps.

Diamine yields vary by reduction method; not head-to-head compared.

Polyurethane Monomers Diaminonaphthalene Specialty Polymers

Diazotization-Coupling Utility for Azo Dye Synthesis

The 8-nitro-2-naphthylamine compound can be diazotized and coupled with β-naphthol to produce red dyestuffs analogous to the commercially important Lithol Red pigment [1]. The patent describes that 'the diazo salts may be coupled with beta-naphthol to form red dyestuffs analogous to Lithol Red' [1]. While the 5-nitro isomer can also be diazotized and coupled, the resulting dye structures differ in shade and fastness properties due to the altered position of the nitro substituent.

Azo Dye Formation
Context-dependent
Diazotization with β-naphthol yields red dyestuffs analogous to Lithol Red.

Different isomer yields distinct dye chromophore and properties.

Shade and fastness data not available in cited source.

Azo Dye Synthesis Diazotization Dye Chemistry

Procurement-Guiding Application Scenarios for 8-Nitronaphthalen-2-amine


Cost-Efficient Bulk Synthesis for Pharmaceutical Intermediates

When scaling up synthesis of 8-nitro-2-naphthylamine as a pharmaceutical building block, procurement teams should prioritize material produced via the Tobias acid route. The documented ≥80% yield [1] versus the historical approximately 50% yield [1] translates to significantly lower per-kilogram cost and reduced waste disposal burden, critical factors in cGMP intermediate supply chains.

Diaminonaphthalene Monomers for High-Performance Polyurethane Resins

Researchers and industrial chemists developing specialty polyurethanes requiring 1,6- or 1,7-diaminonaphthalene-derived diisocyanates must select the 8-nitro-2-naphthylamine isomer, as it is the only nitroamine precursor that, upon reduction, directly yields the correct diamine substitution pattern [1]. No other mononitronaphthylamine isomer can substitute without additional synthetic manipulation.

Development of Lithol Red-Analog Azo Dyes

Dye chemists seeking to synthesize red azo dyes structurally related to Lithol Red should procure 8-nitro-2-naphthylamine specifically, as its diazotization-coupling with β-naphthol yields the target chromophore class [1]. The 5-nitro isomer produces a different dye, and generic 2-naphthylamine lacks the nitro group required for the desired electronic and color properties.

Research on Nitronaphthalene Regiochemistry and Reactivity

For studies investigating the effect of nitro group position on naphthalene amine basicity, spectroscopic properties, and electrophilic substitution patterns, 8-nitro-2-naphthylamine serves as a well-characterized, isomerically defined probe compound. The 8-substitution pattern is known to engage in proximity effects (e.g., hydrogen bonding, steric interactions) that are absent in the 5- and 6-nitro isomers [1], making it an essential comparator in structure-activity relationship studies.

Application
Selection Property
Validation Focus
Pharma Intermediate Scale-Up
Process route yield profile (Tobias acid)
Review supplier process and lot consistency
Polyurethane Monomer Synthesis
8-Nitro substitution pattern identity
Confirm diamine product regiochemistry after reduction
Azo Dye Development
Nitro group position for target chromophore
Verify dye shade and fastness with β-naphthol coupling
Regiochemistry Studies
Isomer-defined probe with established electronic properties
Compare basicity and substitution effects across isomers
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